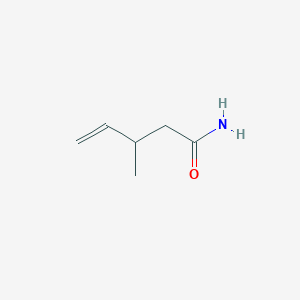

3-Methylpent-4-enamide

Description

Structural and Chemical Significance within the Enamide Class

The defining feature of an enamide is the delocalization of the nitrogen lone pair across the N-C=C system, which enhances the nucleophilicity of the β-carbon compared to a simple alkene. This conjugation, however, is in competition with the resonance of the nitrogen lone pair with the adjacent carbonyl group of the amide. This dual reactivity allows enamides to act as either nucleophiles or electrophiles under different reaction conditions. beilstein-journals.org Unlike the more reactive enamines, which are prone to hydrolysis, the electron-withdrawing nature of the acyl group on the nitrogen atom lends enamides significantly greater stability, making them easier to handle and purify. acs.orgthieme-connect.com

3-Methylpent-4-enamide, with the chemical formula C6H11NO, is a specific member of this class. nih.gov Its structure features a pentenamide backbone with a methyl group at the C-3 position and a terminal double bond between C-4 and C-5. The presence of the chiral center at C-3 introduces possibilities for stereoselective synthesis and reactions. The terminal vinyl group is particularly reactive and offers a handle for various synthetic transformations.

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO nih.gov |

| Molecular Weight | 113.16 g/mol sigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 13110692 (CID) nih.gov |

| Topological Polar Surface Area | 46.2 Ų nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Overview of this compound as a Versatile Synthetic Building Block

Enamides are recognized as powerful synthons for constructing complex nitrogenous compounds. researchgate.net Their utility stems from the multiple reactive sites within the molecule, which can be targeted with high selectivity. As a member of this class, this compound can be expected to undergo a variety of valuable transformations.

Detailed Research Findings:

Research on the broader enamide class has demonstrated their participation in numerous reaction types:

Asymmetric Hydrogenation: This is a well-established method for producing chiral amines and amino acids from enamide precursors. researchgate.net

Hydrofunctionalization and Difunctionalization: The double bond of enamides can undergo the addition of various groups. Transition-metal catalysis (using nickel, copper, rhodium, etc.) has enabled asymmetric hydroalkylation and other additions to form α-branched chiral amines and amides. researchgate.net

Cyclization Reactions: Enamides are excellent substrates for cyclization reactions to form N-heterocycles, which are core structures in many alkaloids. beilstein-journals.org These can include pericyclic reactions, radical cyclizations, and transition-metal-catalyzed cycloisomerizations. beilstein-journals.org For instance, tertiary enamides with a tethered arene can undergo cyclization to produce polycyclic structures with high enantioselectivity. beilstein-journals.org

Nucleophilic Addition: Enamides can act as nucleophiles, reacting with electrophiles like imines in the presence of copper(II) catalysts to form 1,3-diamine derivatives. gla.ac.uk

While specific studies on this compound are not widely documented, the synthesis of structurally similar compounds provides insight. For example, related pent-4-enamides have been synthesized via the amidation of 4-pentenoic acid using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org The reactivity of its terminal double bond and chiral center makes this compound a promising, though less explored, building block for stereoselective synthesis.

| Compound | Spectroscopy Type | Observed Chemical Shifts (δ) in ppm |

|---|---|---|

| N-methylpent-4-enamide (in CDCl3) rsc.org | ¹H NMR (Proton) | NMR data for the specific compound this compound is not available in the cited literature. However, data for the related N-methylpent-4-enamide shows characteristic signals for the vinyl protons (~5.0-5.9 ppm), the methyl group on the nitrogen (~2.8 ppm), and methylene (B1212753) protons. rsc.org |

| ¹³C NMR (Carbon) | The ¹³C NMR spectrum for N-methylpent-4-enamide shows signals for the carbonyl carbon (~173 ppm), the vinyl carbons (~115 and ~137 ppm), and the aliphatic carbons. rsc.org For this compound, one would expect an additional signal in the aliphatic region for the C-3 methyl group and a shift in the signals for the adjacent carbons. |

Contemporary Research Trajectories for Enamide Chemistry

Modern organic synthesis is increasingly focused on the development of atom-economical and enantioselective catalytic methods, and enamide chemistry is at the forefront of this trend. researchgate.net Current research is largely centered on expanding the synthetic utility of enamides through novel catalytic systems.

Key research trajectories include:

Transition-Metal Catalysis: There is extensive ongoing research into the use of transition metals like palladium, nickel, copper, iridium, and rhodium to catalyze new types of enamide functionalizations. researchgate.net This includes asymmetric Heck reactions, hydrofunctionalizations, and difunctionalizations of the enamide double bond. researchgate.net

Brønsted Acid Catalysis: Chiral Brønsted acids are being employed to activate enamides as nucleophiles in reactions, providing a metal-free alternative for creating stereocenters. researchgate.net This has been applied to the synthesis of functionalized cyclic tertiary enamides. researchgate.net

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Photocatalysis has been used for the efficient E/Z isomerization of enamides under mild conditions, offering a high degree of control over alkene geometry. researchgate.net

Synthesis of Biologically Active Molecules: A major driving force in enamide research is their application as key intermediates in the total synthesis of natural products and drug candidates. gla.ac.uk Enamides and dienamides are common structural motifs in compounds with anticancer, antifungal, and cytotoxic properties. researchgate.netgla.ac.uk Research continues to leverage enamide cyclization strategies for the efficient construction of alkaloid skeletons. beilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

87168-54-5 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

3-methylpent-4-enamide |

InChI |

InChI=1S/C6H11NO/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H2,7,8) |

InChI Key |

GIRDSTDJQGAWQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylpent 4 Enamide and Its Derivatives

Strategic Approaches for Amide Bond Formation in Pentenamide Scaffolds

The formation of the amide bond is a cornerstone of organic synthesis. nih.govresearchgate.net For pentenamide scaffolds, several methods have been refined to ensure high yields and purity, accommodating a range of substrates and functional groups. These strategies typically involve the activation of a carboxylic acid precursor to facilitate nucleophilic attack by an amine. researchgate.net

A primary route to 3-methylpent-4-enamide and its derivatives begins with the corresponding pentenoic acid. The activation of the carboxylic acid is paramount and can be achieved through several reliable methods.

One of the most traditional and effective methods for activating a carboxylic acid is its conversion to a highly reactive acyl halide, typically an acyl chloride. researchgate.net This transformation is commonly achieved using reagents such as oxalyl chloride or thionyl chloride.

In a representative procedure, a pentenoic acid, for instance, 4-pentenoic acid, is treated with oxalyl chloride in an inert solvent like dichloromethane (B109758) (CH2Cl2). mychemblog.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the reactive Vilsmeier reagent in situ. The resulting acyl chloride is a potent electrophile. Subsequent introduction of an amine, such as ammonia (B1221849) or a primary or secondary amine, leads to a rapid and generally high-yielding nucleophilic acyl substitution to form the desired pentenamide. orgsyn.org This method is broadly applicable and can be used for the synthesis of a wide array of amides. organic-chemistry.org

Table 1: Reagents for Acyl Halide Formation

| Reagent | Typical Solvent | Catalyst |

| Oxalyl Chloride | Dichloromethane (CH2Cl2) | N,N-Dimethylformamide (DMF) |

| Thionyl Chloride | Dichloromethane (CH2Cl2) | None or Pyridine |

The Weinreb amide, or N-methoxy-N-methylamide, provides a versatile and highly controlled method for the synthesis of ketones and aldehydes, and its formation is a key step in many synthetic pathways. orientjchem.orgwikipedia.org This approach is particularly advantageous as the resulting Weinreb amide is stable enough to resist over-addition of organometallic reagents, a common issue with more reactive acylating agents. mychemblog.comwikipedia.org

The synthesis of a Weinreb pentenamide involves the coupling of a pentenoic acid derivative with N,O-dimethylhydroxylamine hydrochloride. mychemblog.com The carboxylic acid is typically activated first, often by converting it to an acid chloride as described previously. mychemblog.com Alternatively, various peptide coupling reagents can be employed for the direct conversion of the carboxylic acid to the Weinreb amide. wikipedia.org Once formed, the Weinreb amide is a stable intermediate that can be purified and used in subsequent reactions, such as the addition of Grignard or organolithium reagents to form ketones. wikipedia.org

Example of Weinreb Amide Synthesis from 4-Pentenoic Acid:

A solution of 4-pentenoic acid in dichloromethane is treated with oxalyl chloride and a catalytic amount of DMF. After the formation of the acid chloride is complete, the reaction mixture is added to a solution of N,O-dimethylhydroxylamine hydrochloride and a base, such as triethylamine (B128534) or pyridine, to yield N-methoxy-N-methylpent-4-enamide. mychemblog.com

Modern amidation protocols frequently employ coupling reagents that activate the carboxylic acid in situ, avoiding the need to isolate a more reactive intermediate like an acyl chloride. nih.gov A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govcommonorganicchemistry.com

The reaction mechanism involves the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. DMAP can act as an acyl transfer agent, forming an even more reactive acylpyridinium species, which then readily reacts with the amine to form the amide bond. nih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The water-soluble urea (B33335) byproduct generated from EDCI simplifies purification, as it can be easily removed by an aqueous workup. chemistrysteps.com

Table 2: Common Coupling Reagents and Additives

| Coupling Reagent | Common Additive/Catalyst | Key Advantage |

| EDCI | DMAP, HOBt | Water-soluble byproduct, mild conditions |

| DCC | DMAP, HOBt | Effective but byproduct removal can be challenging |

| HATU | DIPEA | High efficiency for difficult couplings |

Enamides are a crucial class of compounds, and their synthesis has been the subject of extensive research. gla.ac.uk A particularly innovative and efficient method for generating enamides involves the phosphine-mediated reductive acylation of ketoximes. organic-chemistry.orgnih.gov This approach provides a scalable and high-yielding route to enamides, which are valuable intermediates, for example, in the synthesis of enantiopure amines through asymmetric hydrogenation. organic-chemistry.orgnih.gov

The process begins with the conversion of a ketone to its corresponding ketoxime. This oxime is then subjected to acylation, typically with an anhydride (B1165640) like acetic anhydride, in the presence of a phosphine (B1218219), such as triethylphosphine (B1216732) (Et3P). organic-chemistry.org The phosphine acts as a promoter for the reductive acylation, leading to the formation of the enamide in good yields and with high purity. organic-chemistry.org This method is applicable to a variety of ketones, including both benzylic and non-benzylic systems, and tolerates various functional groups. organic-chemistry.org

Table 3: Optimized Conditions for Phosphine-Mediated Enamide Synthesis

| Phosphine Promoter | Acylating Agent | Optimal Solvents | Yield Range |

| Triethylphosphine (Et3P) | Acetic Anhydride | Toluene, o-xylene, Chlorobenzene | Up to 89% |

Synthesis from Pentenoic Acid Precursors

Preparation of Substituted this compound Systems

The methodologies described above are directly applicable to the synthesis of substituted this compound systems. By starting with appropriately substituted pentenoic acid precursors, a diverse range of analogs can be prepared. For example, substitutions at the 2, 3, or 5-positions of the pentenoic acid backbone can be carried through the amidation sequences.

Using Acyl Halide or Coupling Reagent Methods: A substituted 3-methyl-4-pentenoic acid can be converted to its corresponding amide by reaction with an amine following either activation with oxalyl chloride or by using coupling reagents like EDCI/DMAP. The choice of amine (ammonia, primary, or secondary) allows for further diversification at the nitrogen atom of the amide.

Via Weinreb Amides: Substituted Weinreb pentenamides can be synthesized from the corresponding substituted pentenoic acids. These intermediates are then poised for reaction with organometallic reagents to introduce further complexity, for instance, by forming a ketone that can be further elaborated.

Enamide Synthesis: To generate substituted enamides related to the this compound scaffold, a corresponding substituted ketone would be used as the starting material for the phosphine-mediated reductive acylation of its oxime. This allows for the introduction of various substitution patterns on the carbon framework of the enamide.

The versatility of these advanced synthetic methodologies provides a robust toolkit for the preparation of this compound and a wide array of its structurally diverse derivatives, enabling further exploration of their chemical properties and potential applications.

N-Substituted Enamides (e.g., N-methylpent-4-enamide)

One prevalent strategy involves the direct N-dehydrogenation of the corresponding saturated amide. A notable one-step approach utilizes a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O), which act as both an electrophilic activator and an oxidant. This method is characterized by its simple setup and broad substrate scope, allowing for the formation of both cyclic and acyclic N-substituted enamides.

Another versatile method is the isomerization of N-allyl amides. This atom-economical approach can lead to the formation of geometrically defined enamides, which is particularly valuable for creating specific stereoisomers. Catalytic systems, often based on transition metals, facilitate this transformation.

Furthermore, the synthesis of N-substituted enamides can be achieved from ketones through a phosphine-mediated reductive acylation of the corresponding oximes. This process provides a high-yielding and scalable route suitable for various applications.

Table 1: General Methodologies for N-Substituted Enamide Synthesis

| Method | Key Reagents/Catalysts | Substrate | Product | Key Features |

| N-Dehydrogenation of Amides | LiHMDS, Tf₂O | Saturated Amide | N-Substituted Enamide | One-step, broad scope |

| Isomerization | Transition Metal Catalysts | N-Allyl Amide | N-Substituted Enamide | Atom-economical, stereoselective |

| From Ketones | Phosphines, Acetic Anhydride | Ketoxime | N-Substituted Enamide | High-yielding, scalable |

Halogenated and Polyfluorinated Enamide Derivatives (e.g., N-butyl-N-chloro-3-methylpent-4-enamide, N,N-diethyl-4,4-difluoro-3-methylbut-3-enamide)

The incorporation of halogen atoms into the enamide scaffold opens avenues for further functionalization and can modulate the biological activity of the molecule. Specific synthetic details for N-butyl-N-chloro-3-methylpent-4-enamide are scarce in the literature. However, the synthesis of N-chloroamides is typically achieved by treating the corresponding secondary amide with a chlorinating agent such as tert-butyl hypochlorite (B82951) or N-chlorosuccinimide.

Regarding polyfluorinated enamides, such as the hypothetical N,N-diethyl-4,4-difluoro-3-methylbut-3-enamide, their synthesis presents unique challenges due to the electronic effects of the fluorine atoms. General strategies for the synthesis of fluorinated organic compounds often involve the use of specialized fluorinating reagents. For instance, the synthesis of gem-difluoroalkenes can be accomplished through various methods, including the Wittig reaction with a fluorinated ylide or the reaction of a ketone with a fluorinating agent like diethylaminosulfur trifluoride (DAST).

A direct ring-opening/nucleophilic substitution reaction of N1-H-1,2,3-triazoles has been reported for the stereospecific synthesis of (Z)-β-halogen-substituted enamides. This metal-free approach offers a reliable route to versatile halogenated enamide precursors. Additionally, Brønsted acid-catalyzed α-halogenation of ynamides using halogenated solvents and pyridine-N-oxides can produce (E)-haloenamides in good yields.

Enamide Derivatives with Extended Conjugation (e.g., Dienamides, β-yn-enamides)

Enamides with extended π-systems, such as dienamides and β-yn-enamides, are valuable building blocks in organic synthesis, particularly in cycloaddition reactions and for the synthesis of natural products.

A fast and efficient one-step synthesis of dienamides has been developed that utilizes imides as reactive intermediates. acs.orgnih.gov This methodology preferentially forms Z,E-dienamides in good yields. acs.orgnih.gov The process relies on the olefination of N-formyl imides with a conjugated ylide. acs.org

The synthesis of β-yn-enamides can be achieved from β-halo-enamides through palladium-mediated cross-coupling reactions. researchgate.net This approach allows for the introduction of an alkyne moiety, thereby extending the conjugation of the enamide system. Another route to ynamides involves the treatment of β,β-dichloroenamides with n-butyllithium followed by the addition of an electrophile, which often provides higher yields than the direct functionalization of terminal ynamides. gla.ac.uk

Table 2: Synthesis of Enamides with Extended Conjugation

| Derivative | Synthetic Approach | Key Intermediates/Reactions |

| Dienamides | From Imides | Olefination of N-formyl imides |

| β-yn-enamides | From β-halo-enamides | Palladium-mediated cross-coupling |

| Ynamides | From β,β-dichloroenamides | Treatment with n-butyllithium and an electrophile |

Catalytic Protocols for Enamide Synthesis

Catalytic methods have become indispensable for the synthesis of enamides, offering high levels of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Hydroamidation of Terminal Alkynes for Stereoselective Enamide Formation

Palladium catalysis has been successfully employed for the stereoselective synthesis of enamides through the hydroamidation of terminal alkynes. A mild and operationally simple method for the hydroamidation of electron-deficient terminal alkynes with amides using a palladium catalyst allows for the stereoselective formation of Z-enamides. The stereoselectivity is attributed to the formation of an intermediate vinyl-palladium complex, where hydrogen bonding between the amido proton and the carbonyl oxygen of the ester group provides extra stability to the Z-isomer, which then undergoes protodepalladation.

Copper(II)-Catalyzed Intramolecular Cyclization of Alkene-Tethered Amides

Copper(II) catalysis is effective in promoting the intramolecular cyclization of alkene-tethered amides to form cyclic imides. rsc.org In these reactions, O₂ can be used as an efficient and readily available terminal oxidant. rsc.org The process involves the activation of C-H bonds and the formation of C-N bonds, catalyzed by a homogeneous Cu(II) system, often in the presence of a nitrogen-containing ligand. rsc.org This methodology has been applied to the synthesis of succinimide (B58015) and glutarimide (B196013) structures. rsc.org While this method primarily yields cyclic imides, modifications of the substrate and reaction conditions could potentially be adapted for the synthesis of endocyclic enamides.

Transition Metal Catalysis in Amide/Imide Synthesis (e.g., Ruthenium, Iron)

Other transition metals, such as ruthenium and iron, have also proven to be effective catalysts in amide and enamide synthesis.

Ruthenium: Ruthenium-catalyzed anti-Markovnikov addition of primary amides to terminal alkynes provides a stereoselective route to Z-configured secondary enamides. This method is notable for its atom economy and versatility. Furthermore, ruthenium N-heterocyclic carbene complexes can catalyze the direct synthesis of amides from alcohols and amines with the liberation of dihydrogen, a process that proceeds through the initial dehydrogenation of the alcohol to an aldehyde.

Iron: Iron-catalyzed dehydrogenative coupling of alcohols and secondary amines offers a pathway to tertiary amides. While not directly producing enamides, this method is significant for its use of an earth-abundant and less toxic metal catalyst. Further functionalization of the resulting amides could potentially lead to enamide structures.

Table 3: Overview of Catalytic Protocols

| Catalyst | Reaction Type | Substrates | Product | Key Features |

| Palladium | Hydroamidation | Terminal Alkynes, Amides | Z-Enamides | Stereoselective, mild conditions |

| Copper(II) | Intramolecular Cyclization | Alkene-tethered Amides | Cyclic Imides | Use of O₂ as oxidant |

| Ruthenium | Hydroamidation | Terminal Alkynes, Primary Amides | Z-Secondary Enamides | Atom-economical, stereoselective |

| Iron | Dehydrogenative Coupling | Alcohols, Secondary Amines | Tertiary Amides | Earth-abundant catalyst |

Reactivity and Mechanistic Chemical Transformations of 3 Methylpent 4 Enamide and Analogues

Nucleophilic Reactivity and Addition Reactions of the Enamide Moiety

Enamides, including 3-methylpent-4-enamide, exhibit nucleophilic properties due to the electron-donating character of the nitrogen atom, which enhances the nucleophilicity of the α-carbon. masterorganicchemistry.comwikipedia.org While less nucleophilic than their enamine counterparts, enamides bearing a hydrogen atom on the nitrogen can react with a range of electrophiles, often requiring activation by a Lewis acid catalyst. nih.gov

Enamine Alkylation Reactions

The alkylation of enamides is analogous to the well-established Stork enamine alkylation. wikipedia.orglibretexts.org In this type of reaction, the enamide acts as a carbon-centered nucleophile, attacking an alkyl halide or another suitable electrophile. The reaction proceeds through an SN2 mechanism, leading to the formation of a new carbon-carbon bond at the α-position to the nitrogen. libretexts.orglibretexts.org The resulting iminium salt intermediate is subsequently hydrolyzed to yield the corresponding alkylated carbonyl compound. wikipedia.orglibretexts.org

The general steps for this transformation are:

Enamide Formation: An appropriate secondary amine reacts with an aldehyde or ketone to form the enamide.

Nucleophilic Attack: The enamide attacks an alkyl halide, forming a C-C bond and an iminium salt intermediate. masterorganicchemistry.com

Hydrolysis: The iminium salt is hydrolyzed in the presence of aqueous acid to regenerate a carbonyl group, yielding the final α-alkylated product. libretexts.org

Reactive alkylating agents such as benzylic, allylic, and α-carbonyl halides are effective in these reactions. wikipedia.org

| Reactant 1 (Enamide) | Reactant 2 (Electrophile) | Product | Reaction Type |

|---|---|---|---|

| Generic Enamide | Alkyl Halide (R-X) | α-Alkylated Carbonyl | SN2 Alkylation |

| Generic Enamide | Acyl Halide (RCO-X) | β-Dicarbonyl Compound | Acylation |

Conjugate Additions (Michael Additions) of Enamides

Enamides can participate in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds and other Michael acceptors. libretexts.orgmasterorganicchemistry.com In this reaction, the enamide adds to the β-carbon of the electrophilic alkene, a process driven by the formation of a new enolate. masterorganicchemistry.com Subsequent protonation of the enolate yields the 1,5-dicarbonyl compound. libretexts.org

The mechanism for the Michael addition involving an enamide can be summarized in three key steps:

Formation of the Enamide: As in alkylation, the enamide is typically formed from a ketone or aldehyde.

Conjugate Addition: The nucleophilic enamide attacks the β-carbon of an α,β-unsaturated system. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated to give the final product. masterorganicchemistry.com

Copper-catalyzed asymmetric conjugate additions of enamides to alkylidenemalonates have been shown to proceed with good yields and high enantiomeric excesses. thieme-connect.de

| Nucleophile | Electrophile (Michael Acceptor) | Product Type | Key Intermediate |

|---|---|---|---|

| Enamide | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound | Enolate |

| Enamide | Alkylidenemalonate | Substituted Malonate | Enolate |

Hydrolytic Pathways of Enamides

Enamides can be hydrolyzed back to their parent carbonyl compounds and amines under acidic conditions. masterorganicchemistry.comlibretexts.org The mechanism of enamide hydrolysis is the reverse of enamine formation. youtube.com The process is initiated by the protonation of the enamine at the α-carbon, which is facilitated by a resonance form where this carbon bears a lone pair and a negative charge. youtube.com

The subsequent steps involve:

Protonation: The α-carbon of the enamide is protonated by an acid. youtube.com

Nucleophilic Attack by Water: A water molecule attacks the resulting iminium ion. masterorganicchemistry.com

Proton Transfer: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate. wikipedia.org

Elimination of the Amine: The protonated amine is eliminated as a good leaving group, and the carbonyl group is reformed. youtube.commasterorganicchemistry.com

Deprotonation: The final deprotonation of the carbonyl oxygen yields the neutral ketone or aldehyde. masterorganicchemistry.com

Under basic conditions, the hydrolysis of the amide bond can also occur, where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. allen.inchemistrysteps.com This leads to the cleavage of the C-N bond and the formation of a carboxylic acid and an amine. allen.in

Cycloaddition Reactions Involving Enamide Systems

The double bond of the enamide moiety in compounds like this compound can participate in various cycloaddition reactions, providing pathways to complex cyclic structures.

Intramolecular Photochemical [2+2] Cycloaddition

Enamides can undergo intramolecular photochemical [2+2] cycloadditions to form cyclobutane (B1203170) rings. nsf.govnih.gov These reactions are typically initiated by photoexcitation of the enamide system, leading to the formation of a diradical intermediate that subsequently cyclizes. nih.gov The regioselectivity of these intramolecular reactions is often predictable and is determined by the length of the tether connecting the two reacting double bonds. nih.gov

Two primary modes of cycloaddition are observed:

Straight Addition: This pathway is favored when a three-atom tether connects the reacting olefins. nih.gov

Crossed Addition: This mode is preferred with a two-atom tether and leads to the formation of bridged bicyclic systems. nih.govnih.gov

The use of chiral Lewis acids as catalysts can induce enantioselectivity in these photocycloaddition reactions. nih.gov

| Reaction Type | Tether Length | Preferred Product | Key Feature |

|---|---|---|---|

| Intramolecular [2+2] Photocycloaddition | 3 atoms | Straight Adduct | Formation of a five-membered ring during cycloaddition |

| Intramolecular [2+2] Photocycloaddition | 2 atoms | Crossed Adduct | Formation of bridged cyclobutanes |

Diels-Alder and Aza-Diels-Alder Cycloadditions

Enamides can function as dienophiles in Diels-Alder reactions, which are [4+2] cycloadditions between a conjugated diene and an alkene. wikipedia.orgorganic-chemistry.org The reactivity in these reactions is governed by the electronic nature of the substituents on both the diene and the dienophile. organic-chemistry.org Enamides, being electron-rich alkenes, generally react more readily with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. organic-chemistry.orgacs.org

A significant variant is the aza-Diels-Alder reaction, where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.orgwikiwand.com When an enamide acts as the dienophile, it reacts with an aza-diene (e.g., an imine) to form nitrogen-containing heterocyclic compounds. wikipedia.org These reactions can proceed through either a concerted or a stepwise mechanism. wikipedia.org Lewis acid catalysis is often employed to enhance the reactivity and control the stereoselectivity of these cycloadditions. beilstein-journals.org

| Reaction | Diene | Dienophile | Product |

|---|---|---|---|

| Diels-Alder | Conjugated Diene | Enamide | Substituted Cyclohexene |

| Inverse-Electron-Demand Diels-Alder | Electron-Poor Diene | Enamide | Substituted Cyclohexene |

| Aza-Diels-Alder | 1,2-Diaza-1,3-diene | Cyclic Enamide | Fused Polycyclic Tetrahydropyridazine acs.org |

| Aza-Diels-Alder | Danishefsky's Diene | Imine | 2,3-Dihydro-4-pyridone beilstein-journals.org |

[3+2] Cycloaddition Pathways (e.g., with hydrazones)

The terminal alkene functionality in this compound and its analogues makes them suitable dipolarophiles for [3+2] cycloaddition reactions. These reactions are powerful methods for constructing five-membered heterocyclic rings. A notable example involves the reaction with hydrazones, which can act as precursors to 1,3-dipoles.

Under Brønsted acid catalysis, hydrazones derived from cycloalkenones can undergo an enantioselective transannular formal [3+2] cycloaddition. nih.gov This process, catalyzed by a chiral phosphoric acid, yields complex tricyclic adducts with high stereocontrol. nih.gov While this specific example is intramolecular, it demonstrates the capability of hydrazone-derived dipoles to react with alkene systems. For an intermolecular reaction with a substrate like this compound, the hydrazone would first be converted in situ to a 1,3-dipole, such as a nitrilimine or an azomethine imine, which would then react with the double bond of the amide.

The mechanism generally involves the generation of a 1,3-dipole from the hydrazone, which then reacts with the alkene (the dipolarophile). The reaction can be initiated under thermal or catalytic conditions. For instance, hydrazonoyl chlorides can react with a base to form nitrilimines, which then undergo [3+2] cycloaddition. researchgate.net Another strategy involves an aminyl radical-polar crossover mechanism for the cycloaddition of aldehyde hydrazones with azides to form tetrazoles. rsc.org The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the dipole and the dipolarophile.

These cycloaddition strategies provide a direct route to highly functionalized pyrazolidine (B1218672) or related five-membered nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry. The adducts obtained from these reactions can be further transformed into versatile chiral building blocks, such as stereodefined 1,3-diamines, through simple reductive cleavage of the N-N bond. nih.gov

Metal-Catalyzed Transformations of this compound Derivatives

The olefin and amide functionalities within this compound and its derivatives provide multiple sites for transformations mediated by transition metal catalysts. These catalytic systems offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are exceptionally versatile for activating unsaturated systems.

Heck Reaction : The Mizoroki-Heck reaction couples unsaturated halides with alkenes. wikipedia.org While the classic Heck reaction typically involves aryl or vinyl halides, variations using alkyl reagents have been developed. A palladium-catalyzed aryl-to-alkyl radical relay Heck reaction at the α-C(sp³)-H site of amides has been demonstrated, allowing for the synthesis of α-alkenyl amides. nih.gov For a substrate like this compound, an intramolecular Heck reaction could be envisioned if an appropriate halide were present elsewhere in the molecule, leading to cyclic structures. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

Cross-Coupling : Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. nih.gov Enamides can be synthesized via the palladium-catalyzed coupling of amides with electron-deficient olefins like acrylates. acs.orgacs.org This oxidative amidation protocol can be acid-catalyzed and proceeds at room temperature. acs.orgacs.org Conversely, the alkene in this compound could potentially be coupled with various partners. The Buchwald-Hartwig amination, a Pd-catalyzed C-N bond-forming reaction, has been extended to couple amines with alkenyl bromides to produce enamines, which are structurally related to enamides. nih.gov

Allylation : The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, is a key C-C bond-forming method. organic-chemistry.org While this typically involves an allylic electrophile, related palladium-catalyzed processes can functionalize alkenes. For instance, a combination of palladium catalysis and organocatalysis enables the direct catalytic α-allylic alkylation of aldehydes. mdpi.com Enantioselective Pd-catalyzed allylation has been used to synthesize a wide variety of chiral products, demonstrating high functional group tolerance and mild reaction conditions. acs.org

Hydroamidation : This reaction involves the addition of an N-H bond of an amide across an alkene. Palladium-catalyzed hydroaminocarbonylation of conjugated dienes has been developed to afford β,γ-unsaturated amides. dicp.ac.cn While this compound is a mono-ene, related hydroamidation or hydroaminocarbonylation processes could functionalize the terminal double bond. For example, palladium catalysts have been used for the carbonylation of allylic chlorides to produce β,γ-unsaturated amides under mild conditions. researchgate.net

Rhodium catalysts are effective for various transformations of unsaturated amides and esters, including hydrogenation, hydroboration, and C-H functionalization. While direct hydroaminomethylation of this compound is not extensively documented, related rhodium-catalyzed reactions on similar substrates highlight potential pathways.

For instance, rhodium-catalyzed asymmetric hydroboration of γ,δ-unsaturated amides can proceed with high regioselectivity to afford chiral δ-borylated amides. nih.govrsc.org This reaction is often directed by the carbonyl group, which coordinates to the rhodium catalyst. Similarly, rhodium catalysts have been employed for the asymmetric hydrogenation of α,β-unsaturated amides to access chiral β-amino amides with high enantioselectivity. researchgate.net These examples underscore the ability of rhodium catalysts to control selectivity in additions across double bonds in unsaturated amide systems, suggesting that a related hydroaminomethylation process could be feasible.

Copper catalysts are known to facilitate the formation of C-O and C-N bonds through oxidative C-H functionalization. Enamides, which can be considered isomers of this compound, undergo an efficient copper(II)-catalyzed oxidative cyclization to generate 2,5-disubstituted oxazoles. This transformation proceeds at room temperature via a vinylic C-H bond functionalization.

The reaction typically employs a copper(II) salt, such as CuBr₂, as the catalyst in conjunction with an oxidant like potassium persulfate (K₂S₂O₈). The proposed mechanism involves the copper(II) species acting as a single-electron oxidant, triggering the cyclization through a radical pathway. This method is complementary to iodine-mediated cyclizations and tolerates a range of substituents on the enamide substrate.

Table 1: Optimization of Copper(II)-Catalyzed Oxidative Cyclization of Enamides

| Entry | Copper Salt (20 mol%) | Oxidant (1.5 equiv) | Yield (%) |

|---|---|---|---|

| 1 | Cu(OAc)₂ | K₂S₂O₈ | 100 |

| 2 | Cu(OTf)₂ | K₂S₂O₈ | 100 |

| 3 | CuCl₂ | K₂S₂O₈ | 100 |

| 4 | CuBr₂ | K₂S₂O₈ | 100 |

| 5 | CuSO₄ | K₂S₂O₈ | 100 |

Data sourced from studies on prototypical enamides.

In the context of this compound, isomerization to the corresponding enamide (3-methylpent-2-enamide or 3-methylpent-3-enamide) would be a prerequisite for this specific cyclization pathway. Related copper-catalyzed processes include the aerobic [3+2]-annulation of N-alkenyl amidines and the asymmetric cyclization of alkenyl N-propargyl ynamides, showcasing copper's utility in constructing heterocyclic systems from unsaturated amide derivatives. nih.govacs.org

The combination of nickel catalysis with photoredox catalysis has emerged as a powerful platform for forming C-C and C-N bonds under mild conditions. upenn.edu This dual catalytic system can facilitate transformations that are challenging for traditional methods. For unsaturated amides like this compound, this approach opens avenues for novel functionalizations.

One key application is in amidation reactions. Nickel/photoredox catalysis can promote the direct carbamoylation of (hetero)aryl bromides, providing a route to amides at ambient temperature. nih.gov It can also be used for the amidation of alkylsilicates with isocyanates, avoiding the need for stoichiometric reductants. nih.gov

Furthermore, this dual catalysis strategy can generate reactive amidyl radicals from alkenyl amides through a photoredox proton-coupled electron transfer (PCET) pathway. upenn.eduresearchgate.net These radicals can then engage in cascade reactions, such as amidoarylation/nickel-catalyzed cross-coupling with aryl bromides, to produce complex heterocyclic structures like pyrrolidinones. upenn.eduresearchgate.net This highlights a potential pathway for the intramolecular cyclization and functionalization of this compound and its analogues. The mild conditions of these reactions allow for excellent functional group tolerance. nih.govnih.gov

Organocatalytic Transformations Utilizing Enamide/Dienamine Activation

Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-based catalysis. For unsaturated carbonyl compounds, activation via enamine or dienamine intermediates using chiral secondary amines is a cornerstone of asymmetric organocatalysis. youtube.com

While this compound itself is not an α,β-unsaturated amide, its isomers are. More importantly, α,β-unsaturated aldehydes, which are structurally related, can be activated by a secondary amine catalyst to form a dienamine intermediate. This dienamine "inverts" the typical reactivity of the carbonyl compound, making the γ-position nucleophilic. acs.orgnih.gov This strategy allows for the direct asymmetric functionalization at a remote position. acs.orgnih.gov For example, the γ-amination of α,β-unsaturated aldehydes with azodicarboxylates proceeds through a dienamine-mediated pathway. rsc.org

This concept of dienamine activation could potentially be applied to derivatives of this compound. If the amide were converted to a related α,β,γ,δ-unsaturated aldehyde, a chiral amine catalyst could generate a reactive dienamine, enabling nucleophilic attack at the γ-position. This type of remote functionalization has been used in various transformations, including Diels-Alder reactions and Michael additions. rsc.org

Another mode of activation is Singly Occupied Molecular Orbital (SOMO) catalysis, where an enamine formed from a carbonyl compound and a chiral amine is subjected to single-electron oxidation. researchgate.net This generates a radical cation intermediate, which can then react with various radicalophiles. This approach has been successfully applied to the α-allylation and α-arylation of aldehydes and could be envisioned for related transformations of unsaturated amide derivatives. researchgate.net

Mechanisms of Enamine and Dienamine Catalysis

Enamine and dienamine catalysis are powerful strategies in organocatalysis for the functionalization of carbonyl compounds. researchgate.netgoogle.com The fundamental principle of enamine catalysis involves the reversible reaction between an aldehyde or ketone and a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. nih.govmasterorganicchemistry.com This process enhances the reactivity of the carbonyl compound by raising the energy of its Highest Occupied Molecular Orbital (HOMO), transforming the α-carbon into a potent nucleophile that can react with various electrophiles. nih.gov

The catalytic cycle for enamine catalysis typically proceeds through the following steps:

Enamine Formation : A chiral secondary amine condenses with an enolizable carbonyl compound (e.g., an aldehyde) to form an iminium ion. masterorganicchemistry.com

Deprotonation : A proton is removed from the α-carbon, leading to the formation of the key enamine intermediate. masterorganicchemistry.com The increased C-H acidity of the iminium ion facilitates this step. acs.org

Nucleophilic Attack : The electron-rich enamine attacks an electrophile, forming a new carbon-carbon or carbon-heteroatom bond and generating a new iminium ion. acs.org

Hydrolysis and Catalyst Regeneration : The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the functionalized carbonyl product and regenerating the chiral amine catalyst for the next cycle. acs.org

Dienamine catalysis is an extension of this concept, applied to α,β-unsaturated aldehydes. rsc.org The reaction with a secondary amine catalyst generates a dienamine intermediate, which shifts the nucleophilic character to the γ-carbon. nih.gov This "umpolung" or inversion of reactivity allows for direct asymmetric functionalization at a remote position from the carbonyl group. nih.gov DFT calculations and experimental studies suggest that these reactions can proceed through various pathways, including hetero-Diels-Alder cycloadditions, to explain the observed stereochemical outcomes. nih.gov The ability to detect and characterize these transient dienamine intermediates, often through NMR spectroscopy under specific conditions, has been crucial for elucidating reaction mechanisms and understanding stereocontrol. unito.itacs.org

Asymmetric α-Allylation of Aldehydes through Enamine Intermediates

The asymmetric α-allylation of aldehydes is a significant carbon-carbon bond-forming reaction that establishes a chiral center adjacent to a carbonyl group. Enamine catalysis provides a powerful metal-free approach to achieve this transformation with high enantioselectivity. acs.org The reaction involves the nucleophilic attack of a chiral enamine, generated in situ from an aldehyde and a chiral amine catalyst, on an electrophilic allyl source. organic-chemistry.org

Various catalytic systems have been developed to facilitate this reaction, often employing synergistic or dual catalytic approaches.

Combined Enamine and Transition Metal Catalysis : One strategy merges enamine catalysis with transition metal catalysis. researchgate.net For instance, a system combining an achiral palladium complex, a primary amine, and a chiral phosphoric acid enables the asymmetric α-allylation of α,α-disubstituted aldehydes with alkynes. nih.gov In a different approach, a Pd/enamine catalytic system uses allylic alcohols directly. The mechanism involves three interconnected catalytic cycles where the amine forms the enamine, the palladium complex generates an allylpalladium-π complex, and a phosphoric acid facilitates the key allylation step. organic-chemistry.orgacs.org

Organo-SOMO Catalysis : A distinct approach involves Singly Occupied Molecular Orbital (SOMO) catalysis. Here, the chiral enamine intermediate is oxidized to a 3π-electron radical cation. nih.gov This SOMO-activated species then undergoes enantioselective cyclization or reaction with an allyl nucleophile. nih.gov

Primary Amino Acid Catalysis : Chiral primary amino acids can also catalyze the enantioselective α-allylation of α-branched aldehydes with alkyl halides. acs.orgorganic-chemistry.org Mechanistic studies suggest the reaction proceeds via an SN2-type alkylation of the enamine intermediate, which ensures high stereocontrol. organic-chemistry.org

These methodologies provide access to α-allylated aldehydes with chiral quaternary carbon stereocenters in good yields and high enantioselectivity. acs.org

| Catalyst System | Aldehyde Substrate | Allyl Source | Yield (%) | ee (%) | Ref |

| Chiral Primary Amino Acid | α-Branched Aldehydes | Allyl Halides | up to 87 | up to 96 | organic-chemistry.org |

| Pd(0)/Primary Amine/Chiral Phosphoric Acid | α,α-Disubstituted Aldehydes | Alkynes | High | Excellent | nih.gov |

| Pd(PPh₃)₄/Chiral Diamine/Phosphoric Acid | α-Branched Aldehydes | Allylic Alcohols | High | >99 | organic-chemistry.org |

| Organophotoredox/Chiral Chromium Complex | Various Aldehydes | Unactivated Alkenes | High | up to 99 | nih.gov |

Organocatalytic Michael Additions

The Michael addition, or 1,4-conjugate addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. rsc.org In the context of organocatalysis, enamines generated from aldehydes or ketones serve as excellent soft nucleophiles for attacking Michael acceptors, such as nitroalkenes. acs.orgmdpi.com The use of chiral amine catalysts allows this reaction to be performed with high stereocontrol.

The mechanism of the organocatalytic asymmetric Michael addition typically involves a dual activation strategy. A bifunctional catalyst, such as a primary amine-thiourea, activates both reaction partners simultaneously. mdpi.com

The primary amine moiety of the catalyst reacts with a ketone or aldehyde donor to form the nucleophilic enamine intermediate. mdpi.commdpi.com

Simultaneously, the thiourea (B124793) moiety of the catalyst activates the electrophilic Michael acceptor (e.g., a nitroalkene) through hydrogen bonding with the nitro group. mdpi.com

This dual activation brings the reactants into close proximity within a structured, chiral environment, facilitating a highly diastereo- and enantioselective 1,4-addition. mdpi.com

Subsequent hydrolysis of the resulting iminium intermediate releases the Michael adduct and regenerates the catalyst. mdpi.com

This strategy has been successfully applied to the reaction of various ketones and aldehydes with acceptors like nitroalkenes and maleimides, often proceeding with high yields and excellent enantioselectivity (up to 99% ee). mdpi.commdpi.com The reaction can even be performed in environmentally friendly solvents like water, with additives sometimes used to enhance reactivity. mdpi.commdpi.com

Rearrangement Reactions

Enamides and related structures can undergo synthetically valuable rearrangement reactions, which reconfigure the carbon skeleton to build molecular complexity. These transformations, often pericyclic in nature, are governed by orbital symmetry rules and can be induced thermally or by catalysts.

Aza-Claisen Rearrangement

The aza-Claisen rearrangement is a nitrogen analogue of the Claisen rearrangement, a powerful nih.govnih.gov-sigmatropic rearrangement for C-C bond formation. tcichemicals.com In this transformation, N-allyl enamides or related allyl vinyl amines rearrange to form γ,δ-unsaturated amides or imines. tcichemicals.com The reaction typically requires high temperatures to proceed, but the activation barrier can be lowered by using Lewis acids or by converting the amide into a more reactive amide enolate. tcichemicals.com

Recent studies have explored this rearrangement with N-allyl ynamides, which are precursors to ketenimine intermediates via an aza-Claisen shift. nih.gov These reactive ketenimines can then participate in subsequent transformations, such as carbocyclizations, to form complex polycyclic structures. nih.govresearchgate.net The reaction course can be influenced by the catalyst and the substituents on the ynamide. For example, palladium catalysis is often required for N-sulfonyl ynamides to promote the desired rearrangement over competing pathways like 1,3-sulfonyl shifts. nih.govresearchgate.net This tandem aza-Claisen rearrangement-cyclization sequence provides efficient access to diverse scaffolds like α,β-unsaturated cyclopentenimines. nih.gov

Dyotropic Rearrangements in Enamide Synthesis

Dyotropic rearrangements are pericyclic reactions in which two σ-bonds migrate simultaneously within the same molecule. chem-station.com While initially defined as a fully concerted process, many reactions now classified as dyotropic have been found to proceed through asynchronous or stepwise mechanisms. chem-station.comresearchgate.net

A notable application in enamide synthesis is the transformation of N-(α-silyl)allyl amides into N-cis-propenyl amides (cis-enamides). acs.org This reaction is a formal 10-electron process. acs.org Computational studies using density functional theory (DFT) have revealed that this transformation does not occur via a concerted dyotropic mechanism. Instead, it proceeds through a novel stepwise pathway involving two sequential intramolecular 1,4-shifts:

A fast and reversible 1,4-silyl shift occurs first.

This is followed by a rate-determining 1,4-hydrogen shift. acs.orgillinois.edu

This stepwise dyotropic process proceeds through a 1,3-dipolar azomethine ylide intermediate, which is stabilized by allylic resonance. researchgate.net The discovery of this stepwise mechanism for cis-enamide formation suggests that many similar transformations may occur sequentially, opening new avenues for synthetic design. acs.org

Oxidation and Reduction Processes of Enamide Derivatives

The carbon-carbon double bond in enamide derivatives is susceptible to both oxidation and reduction, providing pathways to other important functional groups and chiral molecules. These transformations can be achieved using a variety of reagents and catalytic systems.

Oxidation of Enamides

The direct dehydrogenation of amides is an efficient route to synthesize enamides. acs.org Palladium-catalyzed oxidative N-α,β-dehydrogenation of amides, involving an allylic C(sp³)–H activation followed by β-hydride elimination, provides a general method for accessing enamides with broad functional group tolerance. organic-chemistry.org Another approach involves merging palladium catalysis with photoredox catalysis for the aerobic intramolecular oxidative carbonylation of enamides. acs.org This dual catalytic system uses molecular oxygen as the terminal oxidant, offering a mild and environmentally friendly method for constructing 1,3-oxazin-6-ones from enamide precursors. acs.org The proposed mechanism involves an initial alkenyl C-H activation by Pd(II), followed by CO insertion, reductive elimination to form the product, and reoxidation of Pd(0) to Pd(II) by the photoredox cycle. acs.org

Reduction of Enamides

The asymmetric hydrogenation of enamides is a highly effective method for producing enantioenriched amines, which are valuable building blocks in pharmaceuticals. acsgcipr.org This reduction can be catalyzed by various transition metal complexes with chiral ligands.

Rhodium Catalysis : Rhodium complexes with chiral ligands like BINAPHANE have been shown to be highly effective for the hydrogenation of β-substituted-α-arylenamides, achieving excellent enantioselectivities. organic-chemistry.org

Cobalt Catalysis : More recently, earth-abundant cobalt catalysts have emerged as powerful alternatives. Chiral bidentate phosphine (B1218219) ligands, when paired with cobalt, provide excellent yields and high enantiomeric purities in the asymmetric hydrogenation of enamides. acs.org Mechanistic studies suggest the reaction proceeds via homolytic cleavage of hydrogen, with protic solvents like methanol (B129727) enhancing performance. acs.orgacs.org

Dual Acid Catalysis : A dual chiral-achiral acid system can also be employed. A substoichiometric amount of a chiral phosphoric acid, in combination with acetic acid, can catalyze the highly enantioselective hydrogenation of enamides, allowing for low catalyst loadings. organic-chemistry.org

These methods provide reliable access to chiral saturated amides, which can be further converted to chiral amines. researchgate.net

| Transformation | Substrate | Catalyst System | Product Type | Key Features | Ref |

| Oxidation | Enamides | Pd(OAc)₂ / Ru(bpy)₃Cl₂ | 1,3-Oxazin-6-ones | Aerobic, photoredox, C-H activation | acs.org |

| Oxidation | Amides | Palladium complex | Enamides | Oxidative N-α,β-dehydrogenation | organic-chemistry.org |

| Reduction | β-substituted-α-arylenamides | Rh-BINAPHANE | Chiral Amides | Excellent enantioselectivity | organic-chemistry.org |

| Reduction | Enamides | Chiral Phosphoric Acid / Acetic Acid | Chiral Amides | Low catalyst loading, high ee | organic-chemistry.org |

| Reduction | Enamides | (PhBPE)Co | Chiral Amides | Earth-abundant metal, high ee | acs.org |

Stereoselective Synthesis and Chiral Applications of 3 Methylpent 4 Enamide

Enantioselective Synthesis of 3-Methylpent-4-enamide and its Chiral Analogues

The direct, enantioselective synthesis of γ-chiral enamides such as this compound presents a significant synthetic challenge. One effective strategy involves a chirality transfer from an easily accessible chiral precursor. A robust method has been developed for the synthesis of γ-chiral, trifluoromethylated enamides starting from α-chiral allylic amines. chemrxiv.org This process occurs via an organocatalyst-mediated isomerization, which transfers the chirality from the α-position to the γ-position, followed by in-situ acylation to furnish the desired enamide with high efficiency and excellent stereoselectivity. chemrxiv.org

Another powerful approach is the copper-catalyzed reductive relay hydroaminocarbonylation. nih.gov This method utilizes trisubstituted allylic benzoates and hydroxylamine (B1172632) electrophiles to generate γ-chiral amides with high enantioselectivity. nih.gov The use of a Cu/(R)-DTBM-Segphos catalytic system is crucial for establishing the chiral center at the γ-position, which is remote from the amide functionality. nih.gov This transformation demonstrates broad substrate compatibility, including tolerance for various functional groups like aldehydes and epoxides, consistently providing products with excellent enantiomeric excess (ee). nih.gov

Table 1: Copper-Catalyzed Enantioselective Synthesis of γ-Chiral Amides nih.gov

| Entry | Allylic Substrate | Amine Source | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Cinnamyl benzoate | N-Boc-hydroxylamine | 85 | 98 |

| 2 | Geranyl benzoate | N-Boc-hydroxylamine | 68 | 99 |

| 3 | (E)-Hex-2-en-1-yl benzoate | N-Ts-hydroxylamine | 75 | 97 |

| 4 | 3-Cyclohexylallyl benzoate | N-Boc-hydroxylamine | 53 | 99 |

| 5 | Substrate with aldehyde | N-Boc-hydroxylamine | 42 | 99 |

Note: This table presents a selection of results to illustrate the scope and efficiency of the copper-catalyzed reductive relay hydroaminocarbonylation for synthesizing γ-chiral amides.

Diastereoselective Control in Enamide-Involving Reactions

Once a chiral enamide is synthesized, controlling the diastereoselectivity of its subsequent reactions is crucial for building complex molecules with multiple stereocenters. Chiral enamides can participate in a variety of transformations where the existing stereocenter directs the formation of new ones.

For instance, in photocycloaddition reactions, high facial diastereoselectivity can be achieved. The [2+2] photocycloaddition between a chiral aromatic aldehyde and an enamide has been shown to proceed with significant diastereomeric control, which is induced by intermolecular hydrogen bonding between the reactants. acs.org This non-covalent interaction effectively shields one face of the enamide, leading to the preferential formation of one diastereomer.

Similarly, catalytic asymmetric addition reactions of enecarbamates (a closely related class of compounds) with electrophiles like ethyl glyoxylate (B1226380) can be highly diastereoselective. researchgate.net The stereochemical outcome of these reactions is often dependent on the geometry of the enecarbamate double bond, with Z-isomers typically yielding syn adducts and E-isomers yielding anti adducts. researchgate.net Such principles of diastereoselective control are directly applicable to reactions involving chiral enamides like this compound.

Asymmetric Catalysis in Enamide Transformations

Asymmetric catalysis provides a powerful means to transform prochiral enamides or to functionalize existing chiral enamides with high stereocontrol. Both metal-based catalysts and organocatalysts have been extensively developed for this purpose.

Transition-metal catalysis is a cornerstone of asymmetric enamide functionalization. Asymmetric hydrogenation is one of the most well-studied and powerful methods, providing access to valuable chiral amines and their derivatives. researchgate.net Catalysts based on rhodium, ruthenium, iridium, and cobalt have been successfully employed. acs.orgnih.govnih.gov

A significant advancement in this area is the development of enantioconvergent hydrogenation, where a mixture of E/Z isomers of an enamide is converted into a single enantiomer of the product. acs.orgnih.gov This is particularly valuable as enamide syntheses often produce such mixtures. Iridium complexes with N,P-ligands have proven highly effective for the convergent asymmetric hydrogenation of a wide range of trisubstituted enamides, affording products with excellent enantioselectivity. acs.orgnih.gov

Nickel-catalyzed asymmetric reductive hydroalkylation has also emerged as a mild and general method to convert enamides into α-branched chiral amines. researchgate.net This reaction proceeds through a regio- and stereoselective hydrometallation of the enamide to generate an enantioenriched alkylnickel intermediate, which then couples with an alkyl electrophile. researchgate.net

Table 2: Nickel-Catalyzed Asymmetric Reductive Hydroalkylation of Enamides researchgate.net

| Entry | Enamide Substrate | Alkyl Halide | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | N-cinnamyl-N-methylacetamide | Iodomethane | 88 | 92 |

| 2 | N-(hex-1-en-1-yl)-N-methylacetamide | Iodoethane | 94 | 90 |

| 3 | N-styryl-N-methylbenzamide | 1-Iodopropane | 85 | 97 |

Note: This table highlights the versatility of the nickel-catalyzed method for producing various chiral amines from enamides with high yields and enantioselectivities.

Organocatalysis, the use of small chiral organic molecules to catalyze reactions, offers a complementary approach to metal catalysis, often avoiding toxic or expensive metals. youtube.com Chiral Brønsted acids, thioureas, squaramides, and amines have been used to activate enamides or their reaction partners through non-covalent interactions like hydrogen bonding. beilstein-journals.org

In these reactions, the organocatalyst can lower the LUMO of an electrophile or raise the HOMO of the enamide nucleophile. Bifunctional catalysts, such as cinchona-derived squaramides or thioureas, can activate both reaction partners simultaneously, leading to highly organized transition states and excellent stereoselectivity. beilstein-journals.org These catalysts have been successfully applied in various transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions involving enamide-like substrates. beilstein-journals.orgacs.orgnih.gov For example, the direct photoexcitation of enamines, transiently generated from aldehydes and a chiral amine catalyst, can trigger the enantioselective alkylation with radical species. acs.org

Resolution Strategies for Enantiopure Enamide Compounds

When an enantioselective synthesis is not feasible or provides insufficient enantiopurity, the resolution of a racemic mixture is a viable strategy to obtain enantiopure compounds. pharmtech.com

Kinetic resolution is a process where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting one. acs.org This has been demonstrated for unsaturated amides via halocyclization, where a single chiral catalyst differentiates between the two enantiomers while also controlling the diastereoselectivity of the cyclization. acs.org Enzyme-catalyzed reactions are also widely used for kinetic resolutions. For example, lipases can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. tandfonline.comgoogle.com A similar strategy could be envisioned for a racemic enamide or its corresponding amine precursor.

Classical resolution involves converting the racemic enamide into a pair of diastereomers by reacting it with a chiral resolving agent. For instance, the amide could be hydrolyzed to the corresponding carboxylic acid, (±)-3-methylpent-4-enoic acid. This racemic acid could then be reacted with an enantiopure chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of diastereomeric ammonium (B1175870) salts. These diastereomers possess different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the pure diastereomeric salt can be treated with acid to liberate the enantiomerically pure carboxylic acid, which can then be converted back to the desired this compound. pharmtech.com

Mechanistic Investigations and Reaction Pathway Elucidation

In-depth Studies on Enamine Formation Mechanisms

While 3-methylpent-4-enamide is an amide, its chemistry is intrinsically linked to that of enamines, particularly in reactions where it might be generated in situ or where related enamine-type reactivity is observed. The formation of enamines, in general, proceeds through the acid-catalyzed reaction of a secondary amine with a carbonyl compound. masterorganicchemistry.commakingmolecules.comwikipedia.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. wikipedia.orgyoutube.com Subsequent acid-catalyzed dehydration leads to the formation of a crucial iminium ion. makingmolecules.comchemistrysteps.com In the final step, a base removes a proton from the α-carbon, resulting in the formation of the enamine double bond and regeneration of the acid catalyst. youtube.com

The key steps in a typical enamine formation are:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the secondary amine on the carbonyl carbon. makingmolecules.com

Proton transfer from the nitrogen to the oxygen.

Protonation of the hydroxyl group to form a good leaving group (water). masterorganicchemistry.com

Elimination of water to form a resonance-stabilized iminium cation. chemistrysteps.com

Deprotonation of the α-carbon to yield the neutral enamine. youtube.com

This fundamental mechanism provides a framework for understanding how enamide-like structures could potentially be formed or involved in reactions starting from precursors to this compound or its derivatives.

Identification and Characterization of Reactive Intermediates

The reactions of this compound and related unsaturated amides are characterized by the formation of several types of reactive intermediates that dictate the reaction outcome.

Iminium Ions: As key intermediates in enamine formation, iminium ions are also central to the reactivity of enamides. makingmolecules.comchemistrysteps.com Protonation or alkylation of an enamide can generate an iminium ion, which is a potent electrophile. nih.gov This electrophilic character allows for subsequent reactions with a variety of nucleophiles. In the context of this compound, protonation could lead to an iminium intermediate that can undergo intramolecular cyclization or other transformations. nih.gov

Radicals: Radical intermediates play a significant role in the chemistry of unsaturated amides like this compound. For instance, in the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides, an amidyl radical is proposed to be the key intermediate. mdpi.com This is formed via N-H bond activation facilitated by the copper catalyst. This amidyl radical can then undergo an intramolecular addition to the C=C bond (a 5-exo-trig cyclization) to form a new carbon-centered radical, which is subsequently trapped. mdpi.com

Vinyl-Palladium Complexes: While not directly observed for this compound, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and vinyl-palladium complexes are common intermediates in such transformations. These complexes can be involved in cross-coupling reactions and other C-C and C-N bond-forming processes.

Dienamines: In reactions of α,β-unsaturated aldehydes and ketones with secondary amines, dienamine intermediates can be formed. These extended conjugated systems exhibit nucleophilic character at the γ-carbon, allowing for remote functionalization. While this compound itself is not a dienamine, under certain reaction conditions, it or its derivatives could potentially isomerize or react to form such intermediates, opening up alternative reaction pathways.

Kinetic Studies of Enamide Reactivity and Transformation Rates

Kinetic studies provide quantitative insights into reaction mechanisms, including the determination of rate-determining steps and the influence of reactant concentrations on the reaction rate. For enamide-forming reactions, kinetic isotope effect (KIE) studies have been particularly informative. For example, in a novel one-step N-dehydrogenation of amides to enamides, significant primary kinetic isotope effects were observed when deuterated substrates were used. This suggests that the abstraction of the proton α to the nitrogen is involved in the rate-determining step of the reaction.

Table 1: Kinetic Isotope Effects in Enamide Formation

| Substrate Type | Kinetic Isotope Effect (KIE) | Implication |

|---|---|---|

| Cyclic Amide | 4.8 | α-Proton abstraction is part of the rate-determining step. |

| Acyclic Amide | 34.2 | α-Proton abstraction is part of the rate-determining step, with a possible contribution from quantum tunneling. |

Data derived from studies on analogous amide systems.

Such a large KIE for the acyclic substrate also points towards the possibility of quantum tunneling effects.

Isotope-Labeling Experiments for Mechanistic Support

Isotope labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing strong evidence for proposed mechanisms. nih.gov In the aforementioned study on the N-dehydrogenation of amides, an 18O-enriched amide was used. The conservation of the isotopic label in the final enamide product was a crucial finding. This result indicated that the amide oxygen is not lost during the reaction, which is unusual for electrophilic amide activation and ruled out mechanisms involving the loss of the carbonyl oxygen. This isotopic labeling experiment, combined with the KIE data, provided strong support for a mechanism involving activation of the amide to an iminium triflate, followed by a deprotonation/elimination sequence.

Application of Radical Scavenger Studies

To determine whether a reaction proceeds through a radical mechanism, radical scavenger experiments are often employed. These experiments involve adding a compound that is known to react rapidly with radical intermediates, thereby inhibiting the main reaction if it is indeed radical-mediated. In the study of the copper-catalyzed cyclization of N-phenylpent-4-enamides, the addition of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a well-known radical scavenger, resulted in the complete inhibition of the desired cyclization reaction. mdpi.com Furthermore, a TEMPO-trapped product was observed, providing compelling evidence for the involvement of a radical pathway in the transformation of this close analog of this compound. mdpi.com

Computational and Theoretical Chemistry in Mechanistic Elucidation

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. Theoretical calculations can provide valuable information on the geometries and energies of reactants, transition states, and intermediates, which can be difficult to obtain experimentally.

For reactions involving enamides and related species, computational studies have been used to:

Investigate Reaction Pathways: DFT calculations can be used to map out the potential energy surfaces of different possible reaction pathways, allowing for the identification of the most energetically favorable route.

Characterize Intermediates and Transition States: The structures and energies of transient species like iminium ions and radical intermediates can be calculated, providing a deeper understanding of their role in the reaction.

Explain Stereoselectivity: By comparing the energies of transition states leading to different stereoisomers, computational models can explain and predict the stereochemical outcome of a reaction.

Corroborate Experimental Findings: Theoretical calculations can be used to support mechanistic proposals derived from experimental data, such as kinetic and isotope labeling studies.

While specific computational studies on this compound were not found, the application of these methods to analogous systems provides a robust framework for predicting and understanding its reactivity.

Applications of 3 Methylpent 4 Enamide As a Key Synthetic Intermediate

Precursors in Heterocyclic Synthesis

The structural framework of 3-Methylpent-4-enamide is well-suited for intramolecular reactions to form various heterocyclic systems. The interplay between the nucleophilic nitrogen of the amide and the electrophilic potential of the activated double bond is central to its application in synthesizing rings such as pyrrolidines, oxazoles, and quinolines.

Synthesis of Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine rings, a common scaffold in pharmaceuticals and natural products, represents a significant application of unsaturated amides. acs.orgnih.govnih.gov One of the most effective methods for this transformation is through radical cyclization. The general strategy involves the generation of an amidyl radical which then undergoes an intramolecular addition to the pendant alkene.

In a process closely related to this compound, N-phenylpent-4-enamides have been shown to undergo efficient copper-catalyzed trifluoromethylthiolation and radical cyclization. mdpi.com This reaction proceeds via an amidyl radical that initiates a 5-exo-trig cyclization, leading to the formation of a five-membered γ-lactam (pyrrolidinone) ring. mdpi.com This methodology demonstrates how the pent-4-enamide (B1609871) skeleton can be effectively used to construct highly functionalized pyrrolidinone derivatives, which are key intermediates for a range of biologically active molecules. mdpi.com

| Reactant | Reaction Type | Key Reagents | Product | Key Bonds Formed |

|---|---|---|---|---|

| N-Phenyl-3-methylpent-4-enamide | Radical Cyclization / Trifluoromethylthiolation | AgSCF3, Copper Catalyst | 3-methyl-1-phenyl-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one | C-N, C-S |

Construction of Quinolizidine (B1214090) Alkaloids

Quinolizidine alkaloids are a class of natural products characterized by a [4.4.0] bicyclic nitrogen-containing ring system. Their synthesis often relies on the construction of piperidine (B6355638) (six-membered) rings as key intermediates, which are subsequently elaborated into the final bicyclic structure. While direct synthesis from this compound is not extensively documented, its structure represents a potential starting point. Through chemical modifications, such as reduction of the amide to an amine and subsequent hydroformylation or cross-metathesis reactions on the alkene, the carbon chain could be extended to create precursors suitable for cyclization into the piperidine and ultimately the quinolizidine framework.

Formation of Quinoline-Based Cyclization Products

The synthesis of quinolines, a privileged scaffold in medicinal chemistry, can be achieved through the cyclization of enamides. nih.gov For instance, iodine-catalyzed reactions between enamides and imines can produce highly substituted quinoline (B57606) derivatives. nih.govnih.gov Established methods like the Doebner-von Miller or Skraup reactions also form quinoline rings from aniline (B41778) precursors and α,β-unsaturated carbonyl compounds. scispace.com

For this compound to serve as a direct precursor in these types of reactions, it would first require conversion into a suitable enamide, typically through N-arylation followed by isomerization or functionalization to create the necessary conjugated system for intramolecular electrophilic cyclization onto the aromatic ring. rsc.org

Synthesis of Oxazole (B20620) Ring Systems

Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen, which are present in numerous biologically active natural products. tandfonline.comresearchgate.net Classical synthetic routes, such as the Robinson-Gabriel synthesis, produce oxazoles from the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com Other methods include the copper-catalyzed oxidative cyclization of enamides. organic-chemistry.org

The direct conversion of this compound to an oxazole is not straightforward. However, it can be envisioned as a multi-step precursor. The molecule would first need to undergo functionalization at the α-position to the carbonyl group (e.g., via α-halogenation) to be converted into an intermediate, such as an α-halo amide or an α-acylamino ketone, which could then undergo cyclization to form the oxazole ring system. pharmaguideline.comgla.ac.uk

General Utility in Diverse Heterocyclic Synthesis

The value of this compound as a synthetic intermediate lies in its identity as an unsaturated amide. Such molecules are recognized as versatile building blocks for nitrogen-containing heterocycles. nih.gov Tertiary enamides, a related class of compounds, have been explored for their utility in synthesizing natural products and other heterocyclic compounds of pharmaceutical relevance. rsc.org The dual functionality of this compound allows for various synthetic strategies. The amide nitrogen can act as a nucleophile, while the alkene can be an electrophile after activation or participate in pericyclic and radical reactions, making it a valuable synthon for a range of annulation and cyclization strategies. nih.govresearchgate.net

Building Blocks for Amino Acids and Related Derivatives

Non-proteinogenic amino acids (NPAAs) are crucial components in medicinal chemistry, acting as drugs, biotechnological tools, and catalysts. mdpi.com The modification of existing precursors is an efficient strategy for creating novel NPAAs. mdpi.comwikipedia.org

This compound can serve as a chiral scaffold for the synthesis of new, unnatural amino acids. The terminal double bond is a key site for chemical manipulation. For example, oxidative cleavage of the alkene (e.g., through ozonolysis) would yield a carboxylic acid, which upon hydrolysis of the amide group, would produce a substituted amino dicarboxylic acid. Alternatively, stereoselective functionalization of the alkene, such as dihydroxylation followed by oxidation, could introduce new stereocenters and functional groups, leading to a diverse array of complex amino acid derivatives after subsequent manipulation of the amide.

Integration into Complex Organic Molecules and Natural Products

This compound serves as a versatile building block in organic synthesis, providing a valuable scaffold for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a reactive terminal alkene and an amide moiety, allows for a diverse range of chemical transformations. This enables its incorporation into intricate organic molecules and the total synthesis of various natural products.

Total Synthesis of Enamide-Containing Natural Products (e.g., Crocacins, Lansiumamide A, B, Alatamide)